
3-Octadecylfuran-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Octadecylfuran-2,5-dione: is an organic compound with the molecular formula C22H40O3 . It is also known by other names such as 3-octadecyloxolane-2,5-dione and octadecylsuccinic anhydride . This compound is characterized by a furan ring substituted with an octadecyl group, making it a member of the furan derivatives family. It is a white to yellow crystalline powder at room temperature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Octadecylfuran-2,5-dione can be achieved through the Paal-Knorr synthesis , which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds . This method is one of the most important for preparing furans. The reaction typically requires an acid catalyst such as trifluoroacetic acid and can be facilitated by microwave irradiation to improve yields and reaction times .
Industrial Production Methods: . This method ensures high purity and yield, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Octadecylfuran-2,5-dione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Acid Catalysts: Trifluoroacetic acid is often used in the Paal-Knorr synthesis.
Hydrolysis Conditions: Hydrolysis typically occurs under mild acidic or basic conditions.
Major Products:
Oxidation Products: Alkoxy- and dialkoxydihydrofurans, 5-alkoxy-2(5H)-furanones.
Hydrolysis Products: Succinic acid.
Applications De Recherche Scientifique
3-Octadecylfuran-2,5-dione has a wide range of applications in scientific research, including:
Chemistry:
Synthesis of Polymers: It is used as a monomer in the synthesis of various polymers and copolymers.
Biology:
Antimicrobial Agents: Furan derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial strains.
Medicine:
Drug Development: The compound is explored for its potential in developing new pharmaceuticals due to its unique chemical structure and reactivity.
Industry:
Coatings and Adhesives: It is used in the formulation of coatings and adhesives due to its excellent binding properties.
Mécanisme D'action
The mechanism of action of 3-Octadecylfuran-2,5-dione involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Succinic Anhydride: Similar in structure but lacks the octadecyl group.
Maleic Anhydride: Another related compound used in industrial applications.
Uniqueness: 3-Octadecylfuran-2,5-dione is unique due to its long octadecyl chain, which imparts distinct physical and chemical properties. This makes it more hydrophobic and enhances its binding capabilities in various applications .
Propriétés
IUPAC Name |
3-octadecylfuran-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21(23)25-22(20)24/h19H,2-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGZPKHFMGAJAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC(=O)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603013 |
Source


|
| Record name | 3-Octadecylfuran-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85680-68-8 |
Source


|
| Record name | 3-Octadecylfuran-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol](/img/structure/B14428108.png)
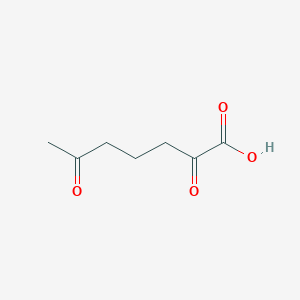
![[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol](/img/structure/B14428122.png)
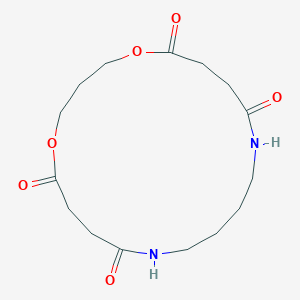
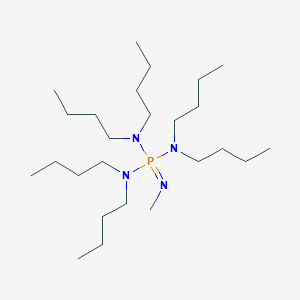
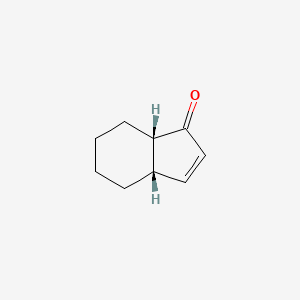

![1-[Ethyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14428135.png)
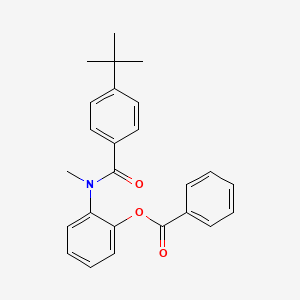

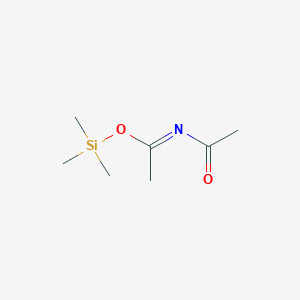


![[(2-Methoxy-2-phenylethyl)tellanyl]benzene](/img/structure/B14428170.png)
